molecular formula C19H20N2O4 B354556 2-({4-[(Tert-butylamino)carbonyl]anilino}carbonyl)benzoic acid CAS No. 940497-70-1

2-({4-[(Tert-butylamino)carbonyl]anilino}carbonyl)benzoic acid

Cat. No.: B354556
CAS No.: 940497-70-1
M. Wt: 340.4g/mol
InChI Key: DJMYZBCOQWOVHJ-UHFFFAOYSA-N
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Description

2-({4-[(Tert-butylamino)carbonyl]anilino}carbonyl)benzoic acid is a synthetic organic compound with the molecular formula C({19})H({20})N({2})O({4}) It is characterized by the presence of a benzoic acid core substituted with a tert-butylamino group and an anilino carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[(Tert-butylamino)carbonyl]anilino}carbonyl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the tert-butylamino intermediate: This step involves the reaction of tert-butylamine with a suitable carbonyl compound to form the tert-butylamino group.

    Coupling with aniline derivative: The intermediate is then reacted with an aniline derivative under conditions that facilitate the formation of the anilino carbonyl group.

    Final coupling with benzoic acid: The resulting compound is then coupled with benzoic acid or its derivatives to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-({4-[(Tert-butylamino)carbonyl]anilino}carbonyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl groups to alcohols.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, where electrophilic or nucleophilic substitution can occur.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)).

    Reducing agents: Sodium borohydride (NaBH(_4)), lithium aluminum hydride (LiAlH(_4)).

    Substitution conditions: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl(_3)) as a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-({4-[(Tert-butylamino)carbonyl]anilino}carbonyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism by which 2-({4-[(Tert-butylamino)carbonyl]anilino}carbonyl)benzoic acid exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor binding: It may interact with cellular receptors, modulating signal transduction pathways.

    Gene expression: The compound could influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-({4-[(Methylamino)carbonyl]anilino}carbonyl)benzoic acid
  • 2-({4-[(Ethylamino)carbonyl]anilino}carbonyl)benzoic acid
  • 2-({4-[(Propylamino)carbonyl]anilino}carbonyl)benzoic acid

Uniqueness

2-({4-[(Tert-butylamino)carbonyl]anilino}carbonyl)benzoic acid is unique due to the presence of the tert-butylamino group, which imparts distinct steric and electronic properties. This can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[[4-(tert-butylcarbamoyl)phenyl]carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-19(2,3)21-16(22)12-8-10-13(11-9-12)20-17(23)14-6-4-5-7-15(14)18(24)25/h4-11H,1-3H3,(H,20,23)(H,21,22)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJMYZBCOQWOVHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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